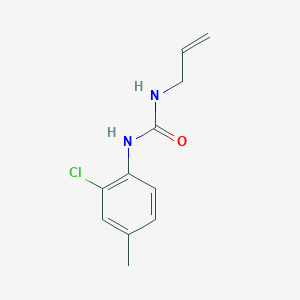
1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea, also known as CMPU, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively studied due to its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry.
科学的研究の応用
1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anticonvulsant, antitumor, and anti-inflammatory properties. In addition, 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
作用機序
The exact mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea is not fully understood. However, it has been suggested that 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea may act by inhibiting the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. Additionally, 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been shown to inhibit the activity of certain ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects
1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Furthermore, 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been shown to exhibit anticonvulsant effects in animal models of epilepsy.
実験室実験の利点と制限
One of the main advantages of using 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea in lab experiments is its high potency and selectivity. 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been shown to exhibit activity at low concentrations, which makes it an attractive candidate for use in in vitro and in vivo studies. However, one of the main limitations of using 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of inflammatory conditions and cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea and to identify potential targets for its activity. Furthermore, the development of more potent and selective analogs of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Conclusion
In conclusion, 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. It exhibits anticonvulsant, antitumor, and anti-inflammatory properties and has been investigated for its potential use as a diagnostic tool for Alzheimer's disease. While the exact mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea is not fully understood, it has been shown to inhibit the activity of certain enzymes and ion channels in the brain. Further studies are needed to fully elucidate the mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea and to identify potential targets for its activity.
合成法
1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-chloro-4-methylphenyl isocyanate with propargyl alcohol to form 1-(2-chloro-4-methylphenyl)-3-prop-2-ynylurea. This intermediate product is then treated with palladium on carbon in the presence of hydrogen gas to form 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea.
特性
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-3-6-13-11(15)14-10-5-4-8(2)7-9(10)12/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYLOWFJZBQVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7512291.png)
![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512299.png)


![1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B7512317.png)


![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7512334.png)



![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)